molecular formula C27H43NO6 B192117 Pingbeimine C CAS No. 128585-96-6

Pingbeimine C

Cat. No. B192117
M. Wt: 477.6 g/mol
InChI Key: GNDFCKYSZIORHG-UPVWELEFSA-N
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Description

Pingbeimine C is a new C-nor-D-homosteroid alkaloid . It is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants .


Synthesis Analysis

Pingbeimine C was isolated from the bulb of Fritillaria ussuriensis Maxim . The specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Pingbeimine C is C27H43O6N . The structure of Pingbeimine C has been assigned based on IR, MS, 1HNMR and 13CNMR spectroscopic data, particularly X-ray crystallographic analysis .


Physical And Chemical Properties Analysis

Pingbeimine C has a molecular weight of 477.63 . Its predicted boiling point is 668.2±55.0 °C and its predicted density is 1.34±0.1 g/cm3 . The pKa is predicted to be 12.30±0.70 .

Scientific Research Applications

Alkaloid Composition and AChE Inhibitory Activities

Pingbeimine C, along with other compounds, was identified in Fritillaria ussuriensis Maxim, as per a study by (Yang & Duan, 2012). This study focused on the isolation and structure elucidation of these compounds, including their acetylcholinesterase (AChE) inhibitory activities.

Metabolomic and Transcriptomic Analyses

In a 2023 study, the metabolomic and transcriptomic analyses of Fritillaria hupehensis, which contains Pingbeimine C, provided insights into the optimal harvest period for its bulbs used in traditional medicine. This research, detailed by (Duan et al., 2023), enhances understanding of the dynamic changes in steroidal alkaloid metabolite levels, including Pingbeimine C, and their molecular regulatory mechanisms.

Chemical Composition and Metabolites Identification

A 2020 study focused on Pingxiao Capsule, a herbal medicine used in breast cancer therapy, identified its chemical constituents and metabolites, including Pingbeimine C. This research by (Wang et al., 2020) employed advanced analytical techniques for rapid identification, enhancing understanding of the pharmacological profile of traditional Chinese medicine formulations.

properties

IUPAC Name

(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDFCKYSZIORHG-UPVWELEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926170
Record name 3,7,14,16,20-Pentahydroxycevan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pingbeimine C

CAS RN

128585-96-6
Record name Pingbeimine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,14,16,20-Pentahydroxycevan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ZD Yang, DZ Duan - Fitoterapia, 2012 - Elsevier
… cevane-3,6,16,20-tetrol (3), ebeiedinone (4), pingbeimine C (5) and verticine (6) were isolated from Fritillaria ussuriensis. The structure was elucidated on the … Structure of pingbeimine C …
Number of citations: 22 www.sciencedirect.com
DM Xu, CH He, SQ Wang, EX Huang… - Yao xue xue bao …, 1990 - europepmc.org
A new C-nor-D-homosteroid alkaloid, C27H43O6N, mp 171.5-173 degrees C, named pingbeimine C, was isolated from the bulb of Fritillaria ussuriensis Maxim. On the basis of IR, MS, …
Number of citations: 9 europepmc.org
S Wang, E Huang, X Wen, X Wu, D Xu - Zhongguo Zhong yao za …, 1991 - europepmc.org
… On the basis of the IR, MS and 1HNMR spectra, the structure has been identified as pingbeimine B, pingbeimine C and pingbeininoside. … [Structure of pingbeimine C] …
Number of citations: 3 europepmc.org
FJ Liu, Y Jiang, P Li, YD Liu, GZ Xin… - Journal of Mass …, 2020 - Wiley Online Library
… to be pingbeimine C by library … tree of pingbeimine C, and nodes 85 and 105 presented the highest similarity scores. Thus, nodes 85 and 105 were finally annotated as pingbeimine C or …
W Rong-Can, W Xin-Yi, Q Yong-Fei, LI Ya-Li - Chinese Journal of Analytical …, 2023 - Elsevier
… [21] used the same method and they found pingbeimine A, pingbeimine C were the characteristic compounds isolated from Fritillaria ussuriensis Bulbus, suggesting that this method …
Number of citations: 0 www.sciencedirect.com
XJ Cai, BH Jiang, ZH Lu, T Wang… - Journal of Hainan …, 2022 - search.ebscohost.com
Objective: To determine the pharmacodynamic material basis and mechanism of Danbei Yifei formula on pulmonary fibrosis. Methods: Starting with the clear absorbed components of …
Number of citations: 0 search.ebscohost.com
JJ Wang, HY Lou, Y Liu, HP Han, FW Ma, WD Pan… - Phytochemistry, 2022 - Elsevier
Aconitum pendulum N. Busch (Ranunculaceae) is rich in alkaloids with anti-inflammatory and analgesic activities. Many studies have focused on the identification or quantification of …
Number of citations: 6 www.sciencedirect.com
W Wu, F Jiang, X Fan, R Chen, X Zhu… - Se pu= Chinese …, 2022 - europepmc.org
[Rapid screening and identification of 62 kinds of illegally added traditional Chinese medicine in food by high performance liquid chromatography coupled with quadrupole-time of flight …
Number of citations: 2 europepmc.org
HJ Li, Y Jiang, P Li - Natural product reports, 2006 - pubs.rsc.org
… Four cevanine alkaloids, namely pingbeimine A 33, 48 pingbeimine B 34, 49 pingbeimine C 35, 50 and 3-β-D-petilinineglucoside 36 51 were isolated by the Chinese group, and six …
Number of citations: 225 pubs.rsc.org
I Rashid, U Yaqoob - Bulletin of the National Research Centre, 2021 - Springer
Background Genus Fritillaria is one among the biggest genera of family Liliaceae comprising of around 130–165 species. Fritillaria is viewed as a significant genus and a source of …
Number of citations: 9 link.springer.com

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